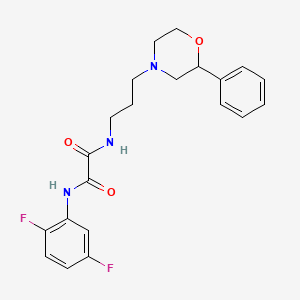

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O3/c22-16-7-8-17(23)18(13-16)25-21(28)20(27)24-9-4-10-26-11-12-29-19(14-26)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRXFSSKEIZYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 2,5-difluorophenyl group: This step involves the use of a fluorinated phenyl derivative, which is introduced via a nucleophilic substitution reaction.

Attachment of the morpholine moiety: The morpholine ring is incorporated through a nucleophilic substitution reaction, often using a phenylmorpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pharmacology: MCHR1 Antagonists

Compounds such as (+)-SNAP-7941 and FE@SNAP share key features with the target oxalamide:

- Fluorinated aromatic groups : Both the target compound and FE@SNAP incorporate difluorophenyl groups, which enhance bioavailability and receptor affinity by reducing oxidative metabolism .

- Heterocyclic amines: The morpholino group in the target compound contrasts with piperidinyl groups in SNAP derivatives.

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

- Oxalamide vs. Phthalimide : The oxalamide core (N-C-O-C-O-N) allows for bidirectional hydrogen bonding, unlike the planar, aromatic phthalimide structure. This difference may influence solubility and polymer compatibility .

- Chlorine vs. Fluorine : Chlorine in 3-chloro-N-phenyl-phthalimide increases electronegativity and steric bulk compared to fluorine, affecting reactivity in polymerization .

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : Fluorine atoms in the target compound and FE@SNAP reduce CYP450-mediated metabolism, extending half-life .

- Receptor Binding: The morpholino-propyl chain may offer better selectivity for CNS targets compared to piperidinyl groups, which are more common in peripheral receptors.

Research Findings and Limitations

- However, morpholino groups could alter binding kinetics .

Biological Activity

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N'-(2,5-difluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide

- Molecular Formula : C21H23F2N3O3

- Molecular Weight : 403.4 g/mol

- CAS Number : 954084-32-3

The structure features a difluorophenyl group and a morpholine moiety, which may contribute to its pharmacological properties. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Core : Reacting oxalyl chloride with an appropriate amine.

- Introduction of the 2,5-Difluorophenyl Group : Via nucleophilic substitution using a fluorinated phenyl derivative.

- Attachment of the Morpholine Moiety : Incorporating the morpholine ring through another nucleophilic substitution reaction.

These steps can be optimized for yield and purity using advanced synthetic techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in cancer cells through dose-dependent responses.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation and microbial resistance. Detailed mechanisms are still under investigation but may include:

- Enzyme Inhibition : Targeting kinases or other critical enzymes in signaling pathways.

- Receptor Modulation : Altering receptor activity that regulates cell growth and survival.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Properties | Effective against MRSA and E. coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 3 | Mechanistic Insights | Induction of apoptosis via caspase activation pathways confirmed through flow cytometry analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.